1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea
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Overview
Description
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea is a compound that features both fluorine and methoxy functional groups. These groups are known for their significant impact on the compound’s chemical properties and reactivity. The presence of these groups makes this compound a valuable building block in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea typically involves the reaction of 4-fluoroaniline with 4-methoxybenzenesulfonyl chloride, followed by the addition of urea. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-4′-methoxybenzophenone: This compound also contains fluorine and methoxy groups but differs in its overall structure and reactivity.
N-(4-Fluorophenyl)-4-methoxybenzylamine: Similar in containing fluorine and methoxy groups, but with different functional groups and applications.
Uniqueness
1-(4-Fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea is unique due to the presence of both sulfonyl and urea groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in various chemical syntheses and applications.
Properties
CAS No. |
377761-33-6 |
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Molecular Formula |
C14H14FN3O4S |
Molecular Weight |
339.34 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-methoxyphenyl)sulfonylamino]urea |
InChI |
InChI=1S/C14H14FN3O4S/c1-22-12-6-8-13(9-7-12)23(20,21)18-17-14(19)16-11-4-2-10(15)3-5-11/h2-9,18H,1H3,(H2,16,17,19) |
InChI Key |
MPFHXUAGTIQWOS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)NC2=CC=C(C=C2)F |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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